molecular formula C22H21NO4 B7827190 cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid

cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid

Cat. No.: B7827190
M. Wt: 363.4 g/mol
InChI Key: OTYJADWWVDSUOQ-AZUAARDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid: is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amine group during peptide synthesis. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under basic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid typically involves the protection of the amine group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and solid-phase synthesis techniques allows for efficient and high-yield production. The choice of resin and protecting groups is crucial to ensure the purity and yield of the final product .

Scientific Research Applications

Mechanism of Action

The mechanism of action of cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amine group, which can then participate in further reactions . The molecular targets and pathways involved are primarily related to the synthesis and modification of peptides and proteins .

Properties

IUPAC Name

(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-4,6-10,12,18-20H,5,11,13H2,(H,23,26)(H,24,25)/t18-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYJADWWVDSUOQ-AZUAARDMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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